

Comprehensive Application Notes and Protocols: Enantiomeric Separation Techniques for Hydroxytyrosol

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Introduction to Hydroxytyrosol Chirality and Pharmacological Significance

Hydroxytyrosol (3,4-dihydroxyphenylethanol) is a **potent phenolic compound** primarily found in olive oil and olive fruits, renowned for its **exceptional antioxidant properties** and diverse health benefits. As a chiral molecule, **hydroxytyrosol** possesses an asymmetric carbon center, resulting in the existence of two enantiomeric forms that exhibit **potentially distinct biological activities**. The **enantiomeric purity** of **hydroxytyrosol** is of paramount importance in pharmaceutical applications because different enantiomers may interact dissimilarly with biological systems, leading to variations in efficacy, metabolism, and toxicity profiles. Understanding and controlling the enantiomeric composition of **hydroxytyrosol** is therefore essential for developing standardized therapeutic formulations with predictable pharmacological effects. [1]

The **biological significance** of **hydroxytyrosol** enantiomers extends across multiple physiological systems. Research has demonstrated that **hydroxytyrosol** exhibits potent anti-inflammatory effects by inhibiting NF- κ B signaling and its nuclear translocation, which plays a crucial role in aging and chronic inflammatory diseases. Additionally, **hydroxytyrosol** regulates mitochondrial biogenesis and oxidative phosphorylation systems through activation of PKA and the PGC-1 α transcription cascade, mechanisms that are particularly relevant for conditions like Down's syndrome where these pathways are impaired. The compound also

activates the Nrf2 pathway, upregulating vitagenes (HO-1, Hsp70, Trx, sirtuin Sirt1, NQO1, γ -GCS) that preserve brain health during neurodegenerative disorders. These diverse mechanisms underscore why enantiomeric separation is critical—different enantiomers may interact preferentially with specific biological targets, leading to varied therapeutic outcomes. [1]

Overview of Enantiomeric Separation Techniques

Fundamental Principles of Chiral Separation

- **Molecular Recognition Mechanism:** Enantiomeric separation relies on the **differential interaction** between chiral selectors and enantiomers through various binding mechanisms including **hydrogen bonding**, **π - π interactions**, **dipole stacking**, and **steric effects**. These interactions create transient diastereomeric complexes with distinct physicochemical properties, enabling separation. The formation of these complexes is influenced by multiple factors such as temperature, solvent composition, and pH, which must be carefully optimized for each specific chiral separation system. [2]
- **Thermodynamic Basis:** The **enantioselectivity factor (α)** represents the thermodynamic basis for chiral separations, defined as the ratio of the distribution coefficients of the two enantiomers between the stationary and mobile phases or between two immiscible liquid phases. For successful preparative separation, α values should ideally exceed 1.2, though values as low as 1.05 can be exploited with specialized techniques like simulated moving bed chromatography. The selectivity factor is influenced by the energy differences in diastereomeric complex formation, typically ranging from 0.1 to 0.5 kcal/mol for effective separations. [2]

Comparison of Separation Techniques for Hydroxytyrosol

*Table 1: Comprehensive comparison of enantiomeric separation techniques applicable to **hydroxytyrosol***

Technique	Mechanism	Resolution Efficiency	Throughput	Cost Analysis	Optimal Application Scope
Chiral HPLC	Polysaccharide-based CSPs with immobilized amylose tris(3,5-dimethyl-phenylcarbamate)	High ($\alpha=1.5-2.5$)	Moderate (30-60 min analysis)	High equipment and column costs	Analytical quantification and small-scale preparative separation
Enantioselective Liquid-Liquid Extraction	Host-guest complexation with cyclodextrin derivatives	Moderate ($\alpha=1.2-2.0$)	High (continuous operation)	Low to moderate solvent and selector costs	Large-scale industrial separation
Membrane-Based Separation	Enantioselective transport through chiral selector-incorporated membranes	Low to moderate ($\alpha=1.1-1.8$)	High (continuous operation)	Moderate capital investment, low operational costs	Preliminary enrichment and continuous processing
Enzymatic Resolution	Kinetic resolution via enantioselective esterification/hydrolysis	High (ee>95%)	Moderate (batch process)	Moderate enzyme costs, possible reuse	Production of single enantiomer from racemate

Each separation technique offers distinct advantages and limitations for **hydroxytyrosol** enantiomers. **Chromatographic methods** provide high resolution but often require significant infrastructure investment and have limited scalability. In contrast, **extraction-based approaches** offer better scalability for industrial applications but may achieve lower enantiomeric purity in initial separation stages. The selection of an appropriate technique depends on the specific application requirements, including the desired scale, purity, and available resources. [3]

Detailed Experimental Protocols

Chiral HPLC Separation Method

3.1.1 Sample Preparation Protocol

- **Olive Oil Sample Preparation:** Accurately weigh 100 mg of extra virgin olive oil sample and dilute 1:10 (w:v) with **acetone** for direct analysis of free **hydroxytyrosol**. For total **hydroxytyrosol** content, subject 500 mg of oil sample to **acidic hydrolysis** using 100 μL of 2M HCl at 130°C for 10 minutes under microwave irradiation (950 W). Extract the hydrolysate with 1 mL of ethanol/water (0.1% formic acid) 7:3 (v:v) mixture, vortex for 3 minutes, and centrifuge at $10,000 \times g$ for 5 minutes. Collect the supernatant and dilute with 200 μL of acetone before analysis. This hydrolysis step converts complex phenolic derivatives such as oleuropein into their free forms, enabling comprehensive quantification of total **hydroxytyrosol** content. [4]
- **Plasma and Biological Samples:** For plasma samples, employ a **specific extraction protocol** utilizing zirconia as a dispersive solid-phase extraction medium based on the cis-diol recognition mechanism. Add 100 μL of plasma to 400 μL of extraction solvent (methanol:acetonitrile, 1:1 v:v) containing 10 mg of zirconia. Vortex vigorously for 3 minutes and centrifuge at $15,000 \times g$ for 10 minutes. Collect the supernatant and evaporate under nitrogen stream. Reconstitute the residue in 100 μL of mobile phase for LC-MS analysis. This method achieves exceptional sensitivity with a limit of detection of 0.1 ng/mL for **hydroxytyrosol** in plasma matrices. [5]

3.1.2 Chromatographic Conditions

Table 2: Optimized chiral HPLC conditions for **hydroxytyrosol** enantiomer separation

Parameter	Specification	Notes
Chiral Stationary Phase	Chiralpak IA-U with sub-2 μm particles	Immobilized amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions	150 \times 2.1 mm i.d.	Alternative: 250 \times 4.6 mm for preparative separation

Parameter	Specification	Notes
Mobile Phase	Acetonitrile:water (85:15, v/v) with 0.1% formic acid	Isocratic elution
Flow Rate	0.2 mL/min (analytical), 1.0 mL/min (preparative)	Back pressure ~250 bar
Temperature	25°C	Controlled column oven
Injection Volume	5 µL (analytical), 50 µL (preparative)	Use partial loop filling technique
Detection	UV at 280 nm, MS with negative ion mode	ESI-MS: m/z 153 → 123 for hydroxytyrosol

The **chromatographic separation** employs a reversed-phase mechanism where enantioselectivity arises from the differential interaction between **hydroxytyrosol** enantiomers and the chiral selector immobilized on the stationary phase. The **mobile phase composition** is critical for achieving optimal resolution while maintaining reasonable analysis time. The addition of 0.1% formic acid enhances peak shape by suppressing silanol interactions and improving ionization efficiency for mass spectrometric detection. The **retention factor (k)** for the first eluting enantiomer should be maintained between 1.5 and 3.0 to balance resolution and analysis time, with a resolution value (R_s) greater than 1.5 considered baseline separation. [6]

Enantioselective Liquid-Liquid Extraction Protocol

3.2.1 Extraction System Setup

The enantioselective liquid-liquid extraction (ELLE) system employs **hydroxypropyl-β-cyclodextrin (HP-β-CD)** as chiral selector in the aqueous phase and **ethyl acetate** as organic phase. Prepare the aqueous phase by dissolving 100 mM HP-β-CD in 50 mM phosphate buffer (pH 6.0). The organic phase consists of ethyl acetate saturated with the aqueous buffer. For the extraction, mix the racemic **hydroxytyrosol** solution (1 mg/mL in ethyl acetate) with an equal volume of the HP-β-CD solution in a centrifugal contactor separator (CCS). The **phase ratio (aqueous:organic)** should be maintained at 1:1 for optimal efficiency. Perform the extraction at 15°C to enhance enantioselectivity, as lower temperatures generally improve complex stability and separation factors. [2]

3.2.2 Multistage Extraction Procedure

- **Single-Stage Optimization:** Before proceeding to multistage extraction, optimize the **distribution ratios (k^+ and k^-)** and **enantioselectivity (α)** through single-stage experiments. Determine these parameters by measuring the concentration of each enantiomer in both phases after equilibrium using HPLC analysis. The enantioselectivity α is calculated as k^+/k^- (assuming $k^+ > k^-$), with values typically ranging from 1.2 to 2.0 for **hydroxytyrosol** with cyclodextrin selectors. The pH of the aqueous phase significantly impacts extraction efficiency, with optimal values between 5.5 and 6.5 where **hydroxytyrosol** exists predominantly in its non-ionic form, facilitating transfer to the organic phase while maintaining sufficient solubility for complexation with the chiral selector. [2]
- **Continuous Multistage Operation:** For continuous multistage operation, employ a **cascade of centrifugal contactor separators** (typically 5-10 stages) arranged in counter-current configuration. The aqueous phase containing the chiral selector flows in the opposite direction to the organic phase containing racemic **hydroxytyrosol**. The flow rates for both phases should be maintained at 5-10 mL/min per stage, with residence times of 2-3 minutes per stage. Under optimized conditions, this multistage process can achieve enantiomeric excess values exceeding 90% for both enantiomers, with recovery yields of 80-85%. The established mathematical model for this process can predict extraction performance and guide optimization of operational parameters. [2]

Analysis and Verification Methods

LC-MS Quantification of Enantiomers

4.1.1 Mass Spectrometric Parameters

For precise quantification of **hydroxytyrosol** enantiomers, **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** provides superior sensitivity and selectivity. The mass spectrometric analysis should be performed using **negative ion electrospray ionization (ESI)** mode with multiple reaction monitoring (MRM) for optimal detection. Key MS parameters include: capillary voltage -3.5 kV, source temperature 150°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. The MRM transitions monitored should be m/z 153 \rightarrow 123 for **hydroxytyrosol** (quantifier) and m/z 153 \rightarrow 105 (qualifier) with collision energies of 15 eV and 25 eV, respectively. For internal standardization, stable

isotopically labeled **hydroxytyrosol** (d3-**hydroxytyrosol**) is recommended, using transition m/z 156 → 126 for quantification. [4]

The **calibration curve** for **hydroxytyrosol** enantiomers should be constructed using the standard addition method in the concentration range of 0.5-500 ng/mL for biological samples and 0.1-100 µg/mL for oil and wine samples. The method demonstrates **excellent linearity** with correlation coefficients (R^2) >0.999, intraday precision (RSD) of 5-9%, and interday precision of 9-11%. The limit of detection (LOD) for **hydroxytyrosol** enantiomers can reach 1 ng/mL in wine, 0.5 µg/kg in oil, and 0.1 ng/mL in plasma, making this among the most sensitive methods available for **hydroxytyrosol** enantiomer quantification. [4]

4.1.2 Enantiomeric Purity Assessment

- **Enantiomeric Excess Calculation:** Determine the **enantiomeric excess (ee)** using the formula: $ee (\%) = \frac{|[R] - [S]|}{([R] + [S])} \times 100$, where [R] and [S] represent the concentrations of the R and S enantiomers, respectively. For accurate ee determination, baseline separation of enantiomers (resolution ≥ 1.5) is essential. The enantiomeric ratio (E) can be calculated from the ee of the product and the conversion (c) using the equation: $E = \frac{\ln[(1 - c)(1 - ee)]}{\ln[(1 - c)(1 + ee)]}$ for kinetic resolutions. [3]
- **Validation Parameters:** Thoroughly validate the enantiomeric separation method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Specificity should demonstrate complete baseline separation of enantiomers without interference from matrix components. Accuracy should be within 95-105% recovery for both enantiomers across the validation range. Precision should show RSD values <2% for retention time and <5% for peak area for both enantiomers. The method should remain robust despite small variations in mobile phase composition ($\pm 2\%$), temperature ($\pm 2^\circ\text{C}$), and flow rate ($\pm 5\%$). [7]

Chemical Derivatization for Enhanced Detection

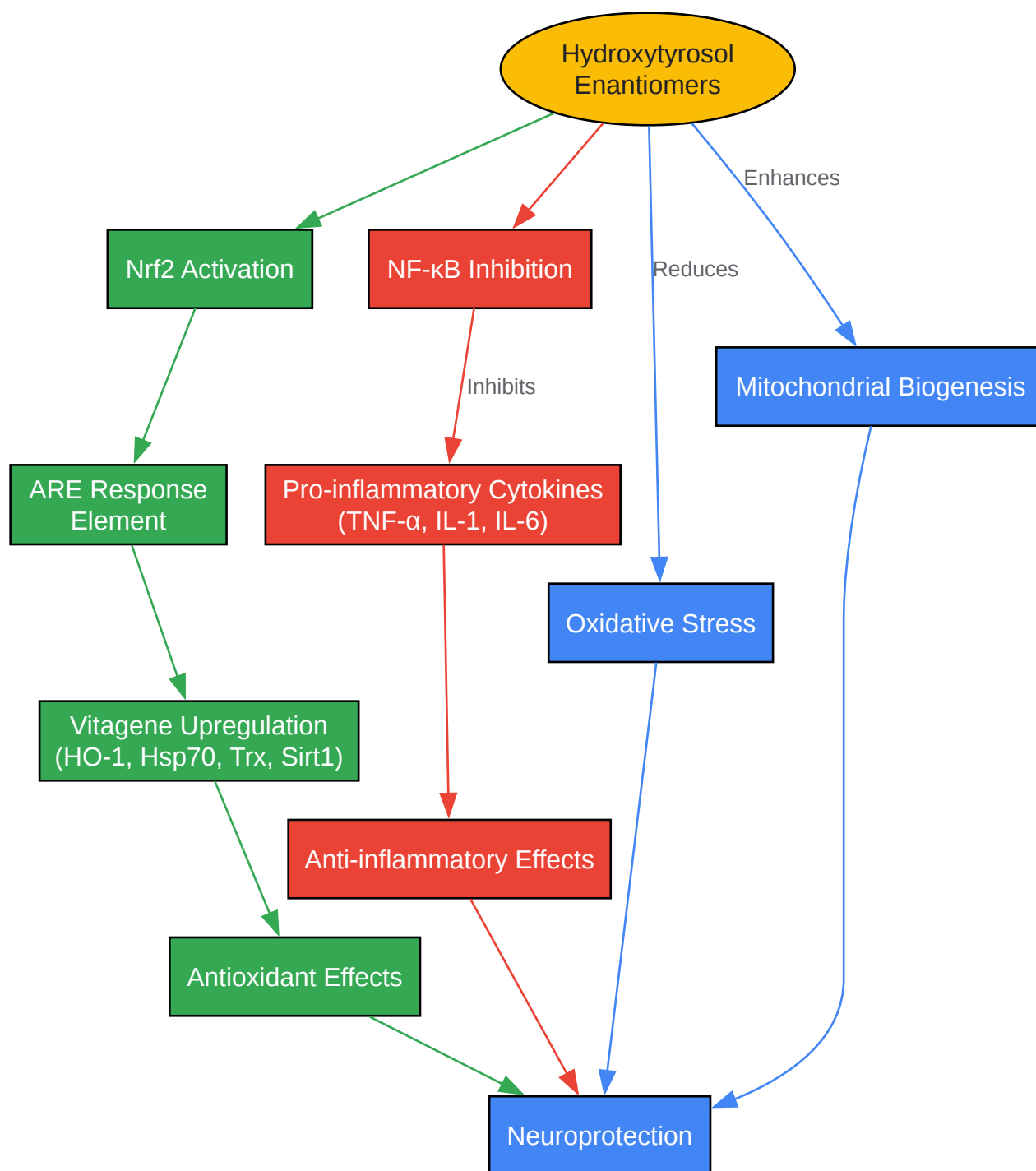
For applications requiring ultra-high sensitivity, particularly in biological matrices, **post-column derivatization** with isonicotinoyl chloride can enhance detection sensitivity by 10-50 fold. Prepare the derivatizing reagent as 5 mM isonicotinoyl chloride in acetonitrile:water (80:20, v/v) containing 0.1% triethylamine as catalyst. Mix the column effluent with the derivatizing reagent at a 1:1 (v/v) ratio using a T-piece, followed by a 5-meter reaction coil maintained at 40°C. The derivatization reaction proceeds for approximately 2 minutes, forming esters with the phenolic hydroxyl groups of **hydroxytyrosol** that exhibit

enhanced ionization efficiency in mass spectrometric detection. This approach enables detection of **hydroxytyrosol** enantiomers at sub-ng/mL levels in complex biological matrices, facilitating pharmacokinetic studies and metabolic investigations. [5]

Pathway Visualization and Mechanistic Insights

Hydroxytyrosol Signaling Pathways

The therapeutic effects of **hydroxytyrosol** enantiomers are mediated through multiple signaling pathways, with the **Nrf2/ARE** and **NF-κB** pathways representing key mechanisms. The following diagram illustrates these pathways and their interconnections:



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Figure 1: **Hydroxytyrosol** enantiomer signaling pathways in neuroprotection

The **Nrf2/ARE pathway** represents a crucial mechanism through which **hydroxytyrosol** enantiomers exert their antioxidant effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation. **Hydroxytyrosol** facilitates the dissociation of Nrf2 from Keap1, allowing its

translocation to the nucleus where it binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes including heme oxygenase-1 (HO-1), heat shock proteins (Hsp70), thioredoxin (Trx), sirtuins (Sirt1), and glutamate-cysteine ligase (GCL). These vitagenes collectively enhance cellular antioxidant capacity and promote mitochondrial biogenesis, contributing to the neuroprotective effects observed in various experimental models. [1]

Simultaneously, **hydroxytyrosol** enantiomers inhibit the **NF-κB signaling pathway**, a central mediator of inflammatory responses. **Hydroxytyrosol** prevents the phosphorylation and degradation of IκB, thereby retaining NF-κB in the cytoplasm and inhibiting its nuclear translocation. This suppression of NF-κB activity results in decreased expression of pro-inflammatory cytokines including TNF-α, IL-1, and IL-6, as well as inducible nitric oxide synthase (iNOS). The combined modulation of both Nrf2 and NF-κB pathways creates a synergistic effect that enhances cellular resistance to oxidative stress and inflammation, mechanisms that are particularly relevant in age-related neurodegenerative diseases and metabolic disorders. The enantiomeric configuration of **hydroxytyrosol** may influence the potency of these interactions, highlighting the importance of enantiomeric separation in pharmacological applications. [1]

Troubleshooting and Technical Considerations

Common Chromatographic Issues

- **Peak Tailing and Broadening:** Peak tailing of **hydroxytyrosol** enantiomers is frequently observed due to **secondary interactions** with residual silanol groups on the stationary phase. To mitigate this issue, maintain the mobile phase pH between 4.0 and 6.0 to minimize silanol ionization, and add 0.1% formic acid or acetic acid to suppress ionic interactions. If tailing persists, consider adding 5-10 mM ammonium formate to the mobile phase, which effectively masks silanol activity while maintaining compatibility with mass spectrometric detection. Additionally, ensure the column temperature remains constant ($\pm 1^\circ\text{C}$), as fluctuations can cause variable retention times and peak broadening. [6]
- **Retention Time Shifts:** Gradual shifts in retention time for **hydroxytyrosol** enantiomers may indicate **column degradation** or mobile phase inconsistency. Polysaccharide-based chiral stationary phases are particularly sensitive to solvent history; always use HPLC-grade solvents and avoid exposing the column to solvents with high water content (>20%) for extended periods in normal-phase mode. If

retention decreases significantly for both enantiomers (>20% change from initial values), the chiral selector may be degrading, necessitating column replacement. For sudden changes in selectivity, verify mobile phase composition and column temperature stability. [6]

Optimization Strategies for Enhanced Separation

- **Temperature Optimization:** The **enantioselectivity factor** (α) for **hydroxytyrosol** separation typically exhibits an inverse relationship with temperature. Conduct experiments at 15°C, 25°C, and 35°C to determine the optimal temperature for your specific chromatographic system. In most cases, lower temperatures (15-20°C) enhance enantioselectivity but increase retention times and back pressure. For preparative applications, slightly elevated temperatures (30-35°C) may offer better throughput with acceptable resolution. The van't Hoff plot ($\ln \alpha$ vs. $1/T$) should be linear, with the slope providing information about the thermodynamic basis of chiral recognition. [2]
- **Selector Concentration Optimization:** In enantioselective liquid-liquid extraction, the **cyclodextrin concentration** significantly impacts both the distribution ratio and enantioselectivity. Perform systematic experiments with HP- β -CD concentrations ranging from 10 mM to 200 mM while monitoring the extraction efficiency (K) and enantioselectivity (α). The optimal concentration typically represents a balance between high enantioselectivity and practical **hydroxytyrosol** transfer to the organic phase. At very high cyclodextrin concentrations, the distribution ratios for both enantiomers decrease substantially, potentially reducing the process efficiency despite maintained enantioselectivity. [2]

Applications in Drug Development and Research

Bioavailability Enhancement Strategies

The **pharmacokinetic profile** of **hydroxytyrosol** is characterized by relatively high absorption but rapid metabolism and elimination, resulting in limited bioavailability. To address this limitation, several **novel formulation approaches** have been developed, including the creation of hybrid molecules that enhance lipophilicity and stability. The synthesis of **hydroxytyrosol**-adamantane conjugates represents a promising strategy, as evidenced by DP-ADM—a hybrid molecule combining adamantane with dopamine (a

hydroxytyrosol analogue). This hybrid demonstrated superior protective effects against metabolic overload-induced endothelial dysfunction compared to native **hydroxytyrosol**, with enhanced cellular uptake and prolonged half-life. The compound (30 mg/kg) decreased circulating lipids in hyperlipidemic mice and was superior to **hydroxytyrosol** in reducing inflammatory cytokines and improving vascular endothelial function, highlighting the therapeutic potential of enantiomerically pure **hydroxytyrosol** derivatives. [8]

The **mechanistic basis** for the enhanced efficacy of **hydroxytyrosol** derivatives involves multimodal action on key signaling pathways. DP-ADM inactivates MAPK signaling, as evidenced by downregulated phosphorylation of p38 and Erk. Inhibition of MAPK or NF- κ B abolishes the anti-inflammatory effect of DP-ADM, confirming the involvement of these pathways. Additionally, DP-ADM activates FoxO1 signaling and increases mitochondrial biogenesis in endothelial cells. These findings illustrate how strategic chemical modification of **hydroxytyrosol**, combined with careful attention to enantiomeric purity, can yield derivatives with improved pharmaceutical properties and enhanced therapeutic efficacy for metabolic and cardiovascular diseases. [8]

Analytical Quality Control Applications

- **Cosmetic Product Analysis:** **Hydroxytyrosol** is increasingly incorporated into cosmetic formulations for its **antioxidant and anti-aging properties**. For quality control of these products, a validated HPLC-UV method provides reliable enantiomeric quantification. Prepare samples by extracting 1 g of cosmetic cream with 10 mL of ethanol:water (1:1, v/v) using vortex mixing for 5 minutes, followed by centrifugation at $10,000 \times g$ for 10 minutes. Filter the supernatant through a $0.45 \mu\text{m}$ PVDF membrane before analysis. The chromatographic separation employs a C18 column ($250 \times 4.6 \text{ mm}$, $5 \mu\text{m}$) maintained at 35°C with isocratic elution using ethanol:1% acetic acid solution at pH 5 (5:95, v/v) as mobile phase at 1 mL/min. Detection at 280 nm provides adequate sensitivity, with method validation showing excellent recoveries (95-107%) and repeatability (RSD 1.1-3.6%). [7]
- **Dietary Supplement Authentication:** The **European Commission Regulation No. 432/2012** permits health claims for olive oil polyphenols, specifically noting they "contribute to the protection of blood lipids from oxidative stress" when containing at least 5 mg of **hydroxytyrosol** and its derivatives per 20 g of olive oil. To verify compliance, analyze free and total **hydroxytyrosol** content after acidic hydrolysis using the LC-MS methods described in Section 3.1. For routine screening, direct liquid electron ionization-tandem mass spectrometry (LEI-MS/MS) in flow injection analysis mode offers

rapid analysis without chromatographic separation, enabling high-throughput verification of multiple samples. This approach demonstrates excellent repeatability with intraday RSD of 5-9% and interday RSD of 9-11%, making it suitable for quality control in regulatory and industrial settings. [4]

Conclusion

The **enantiomeric separation** of **hydroxytyrosol** represents a critical analytical challenge with significant implications for pharmaceutical development and nutritional science. This comprehensive set of application notes and protocols provides detailed methodologies for the successful resolution, quantification, and characterization of **hydroxytyrosol** enantiomers using various chromatographic, extraction, and spectroscopic techniques. The **optimized conditions** for chiral HPLC using polysaccharide-based stationary phases offer robust separation for analytical and preparative applications, while enantioselective liquid-liquid extraction presents a scalable alternative for industrial-scale production. The enhanced sensitivity achieved through advanced LC-MS methods with zirconia-based extraction enables precise quantification in complex biological matrices, supporting pharmacokinetic studies and metabolic investigations.

As research continues to elucidate the **differential biological activities** of **hydroxytyrosol** enantiomers, the importance of reliable enantiomeric separation techniques will continue to grow. The protocols outlined herein provide researchers with validated methods to advance our understanding of **hydroxytyrosol** pharmacology and develop enriched formulations with optimized therapeutic profiles. Future directions in this field will likely focus on continuous separation processes, immobilized chiral selectors for enhanced stability and reusability, and novel derivative synthesis to improve bioavailability while maintaining desired biological activities. Through the rigorous application of these enantiomeric separation techniques, researchers can fully exploit the therapeutic potential of this valuable natural compound in precision medicine applications.

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